Chlorsulfuron

Description

Historical Perspectives and Discovery of Sulfonylurea Herbicides

The journey to Chlorsulfuron (B1668881) began with the discovery of the broader sulfonylurea class of compounds. While sulfonylureas were first identified in 1942 for their effects on blood sugar, their application in agriculture came much later. wikipedia.org In 1975, chemist Dr. George Levitt at DuPont discovered the herbicidal properties of sulfonylureas. stanfordchem.comnationalmedals.org This breakthrough was a pivotal moment in crop protection technology, marking a shift towards highly potent, low-dosage herbicides. stanfordchem.comhagley.org

The initial discovery stemmed from observing modest growth-retardant activity in a compound known as N-(p-cyanophenylaminocarbonyl)-benzenesulfonamide. acs.org Through strategic synthesis, where parts of the molecule were replaced with heterocyclic systems like triazines and pyrimidines, researchers achieved a thousand-fold increase in herbicidal activity. acs.org This led to the development of this compound, with its first synthesis detailed in a 1977 DuPont patent. wikipedia.org The first commercial sulfonylurea herbicide, this compound, was registered in 1982 and marked the beginning of an era of ultra-high-efficiency herbicides. hagley.orggoogle.com

Role of this compound in Agricultural Systems Research

The primary mechanism of action for this compound is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). chemicalwarehouse.comkoreascience.kr This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and plant growth. koreascience.krnih.gov By blocking the ALS enzyme, this compound effectively halts these vital processes, leading to the death of susceptible plants. chemicalwarehouse.comkoreascience.kr This targeted mode of action allows for its selective use in crops like wheat, which can metabolize the compound, while controlling a wide array of weeds. chemicalwarehouse.comwikipedia.org

A significant area of academic research has focused on the soil persistence and carryover effects of this compound. usask.ca Its degradation in soil is influenced by factors such as soil pH, temperature, moisture, and organic matter content. usda.govresearchgate.net Studies have shown that this compound is more persistent in alkaline soils, which can lead to carryover and potential injury to sensitive rotational crops like lentils, canola, and sugarbeets in subsequent seasons. usask.caresearchgate.net Research has quantified its half-life under various conditions, demonstrating the complexity of its environmental fate. researchgate.netresearchgate.net For instance, degradation is significantly faster in acidic soils compared to alkaline ones. researchgate.netepa.gov

Interactive Table: Degradation Half-Life of this compound Under Various Soil pH Conditions

| Soil pH | Half-Life (Days) | Reference |

| 5.0 | 23 | epa.gov |

| 5.6 | 22 | researchgate.net |

| 7.1 | 56 | researchgate.net |

| 7.4 | 124 | researchgate.net |

| 8.1 | 144 | researchgate.net |

Evolution of Research Trends in this compound Studies

Initial research on this compound in the early 1980s centered on its high efficacy, selectivity in cereal crops, and mode of action. acs.orgcaws.org.nz The focus was on understanding its effectiveness against various weed species and ensuring crop tolerance. caws.org.nz However, the widespread and continuous use of this compound led to the emergence of new research challenges.

By the early 1990s, a significant shift in research occurred with the reporting of weed resistance. frontiersin.org Biotypes of weeds such as prickly lettuce (Lactuca serriola) and kochia (Kochia scoparia) were found to have developed resistance. frontiersin.orgnih.gov This prompted a wave of studies into the mechanisms of resistance, which were primarily linked to point mutations in the ALS gene, preventing the herbicide from binding to its target enzyme. frontiersin.orgnih.gov

In recent years, research has expanded to encompass the broader ecological and environmental implications of this compound use. researchgate.net Studies now frequently investigate its environmental fate, including its mobility and persistence in soil and water systems. researchgate.netepa.gov There is also a growing body of research on non-target site resistance (NTSR), where weeds develop the ability to metabolize and detoxify the herbicide, a more complex resistance mechanism to manage. clemson.edunih.gov Furthermore, computational and theoretical studies are being employed to analyze the structural and electronic properties of the entire sulfonylurea family to predict their behavior and guide the development of new, more sustainable herbicides. nih.govacs.orgacs.org This evolution reflects a transition from a primary focus on agronomic utility to a more holistic, ecosystem-level understanding of the herbicide's impact.

Interactive Table: Shift in this compound Research Focus Over Time

| Decade | Primary Research Focus | Key Research Topics |

| 1980s | Efficacy and Selectivity | Mode of action (ALS inhibition), Weed control spectrum, Crop tolerance (cereals), Soil persistence and degradation factors. acs.orgcaws.org.nz |

| 1990s | Weed Resistance and Environmental Fate | Target-site resistance (ALS gene mutations), Carryover effects on rotational crops, Impact of soil pH on persistence. usask.cafrontiersin.orgbioone.org |

| 2000s-Present | Advanced Resistance & Ecological Impact | Non-target site (metabolic) resistance, Environmental modeling, Sub-lethal effects on non-target organisms, Development of resistant crops. clemson.edunih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

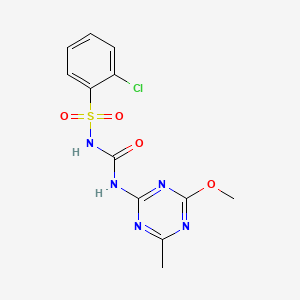

IUPAC Name |

1-(2-chlorophenyl)sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN5O4S/c1-7-14-10(17-12(15-7)22-2)16-11(19)18-23(20,21)9-6-4-3-5-8(9)13/h3-6H,1-2H3,(H2,14,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYIFXVZLXQVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5O4S | |

| Record name | CHLORSULFURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79793-04-7 (mono-ammonium salt), 64902-72-3 (Parent) | |

| Record name | Chlorsulfuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064902723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium 2-chloro-N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)benzenesulphonamidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079793047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023980 | |

| Record name | Chlorsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorsulfuron appears as colorless crystals. Non corrosive. Insoluble in water. Used as an herbicide., Colorless or white odorless solid; [HSDB] | |

| Record name | CHLORSULFURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorsulfuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>53.7 [ug/mL] (The mean of the results at pH 7.4), In water, 125 mg/L at 25 °C, Solubility (25 °C) : 4 g/L acetone; 102 g/L dichloromethane, <0.01 g/L hexane, 15 g/L methanol; 3 g/L toluene, Moderately soluble in methylene chloride; less soluble in acetone, acetonitril. Low solubility in hydrocarbon solvents., Slight solubility in methylene chloride, acetone, methanol, toluene, hexane | |

| Record name | SID47193712 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Chlorsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.25X10-11 mm Hg at 25 °C | |

| Record name | Chlorsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Crystals from ether | |

CAS No. |

64902-72-3, 79793-04-7, 112143-77-8 | |

| Record name | CHLORSULFURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorsulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64902-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorsulfuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064902723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium 2-chloro-N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)benzenesulphonamidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079793047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Khardin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112143778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium 2-chloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulphonamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6S620ML45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

176 °C, MP: 174-178 °C | |

| Record name | Chlorsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanisms of Action and Physiological Effects

Acetolactate Synthase (ALS) Inhibition in Plant Biochemistry

The primary target of chlorsulfuron (B1668881) in plants is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). koreascience.krherts.ac.ukcambridge.org This enzyme is not present in animals, which is a primary reason for this compound's low mammalian toxicity. herbiguide.com.au

Molecular Interaction with ALS Enzyme

This compound functions as a noncompetitive inhibitor of ALS with respect to the substrate pyruvate. oup.com It binds to a regulatory site on the enzyme, distinct from the active site where the catalytic reaction occurs. nih.govoup.com This binding is characterized by a slow, reversible process. oup.com Structural studies of Arabidopsis thaliana AHAS in complex with sulfonylurea herbicides, including this compound, reveal that the inhibitor molecule blocks a channel that provides access to the active site. pnas.org The binding site for sulfonylureas partially overlaps with that of another class of ALS-inhibiting herbicides, the imidazolinones, though their binding modes differ. pnas.org The interaction is potent, with I₅₀ values (the concentration required to inhibit 50% of enzyme activity) for this compound ranging from 18 to 36 nanomolar. nih.govnih.gov

Impact on Branched-Chain Amino Acid Biosynthesis (Valine, Leucine, and Isoleucine)

ALS catalyzes the initial step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. nih.govnih.govplantprotection.pltoku-e.commedchemexpress.commedchemexpress.com By inhibiting ALS, this compound effectively blocks the production of these amino acids. nih.govnih.govbiorxiv.orgbiorxiv.org This inhibition has been demonstrated through tracer studies using ¹⁵N, which showed that this compound prevents the incorporation of ¹⁵N into valine, leucine, and isoleucine. nih.gov The depletion of these crucial amino acids is a direct consequence of ALS inhibition and a primary factor in the herbicidal activity of this compound. biorxiv.orgbiorxiv.org Supplementing this compound-treated plant cultures with valine, leucine, and isoleucine has been shown to restore growth, confirming that the inhibition of branched-chain amino acid synthesis is a key mechanism of action. nih.govbiorxiv.orgbiorxiv.org

Downstream Physiological and Metabolic Disruptions in Plants

The inhibition of ALS and the subsequent block in branched-chain amino acid synthesis trigger a series of downstream physiological and metabolic disturbances that ultimately lead to plant death. koreascience.kr

Depletion of Photoassimilates

Interactive Data Table: Impact of this compound on Plant Growth and Metabolism

The following table summarizes key research findings on the effects of this compound.

| Plant Species | This compound Concentration | Observed Effect | Reference |

| Marchantia polymorpha | 100 nM | Growth completely inhibited. | biorxiv.org |

| Marchantia polymorpha | 100 nM | Leucine levels significantly reduced. | biorxiv.org |

| Pisum sativum (Pea) | Not specified | Accumulation of sucrose (B13894) and/or starch in roots. | nih.gov |

| Thlaspi arvense (Field Pennycress) | 1 microgram (spot application) | Assimilate translocation reduced to 70% of control. | nih.gov |

| Lemna minor | 10⁻⁸ M and above | Marked inhibition of growth and accumulation of α-amino-n-butyrate. | nih.gov |

| Wheat | Not specified | Decreased growth of fine roots. | oup.com |

Transcriptome Changes in Treated Plants

The application of this compound incites significant alterations in the plant transcriptome, reflecting the plant's response to the herbicide's primary mode of action. Research indicates that these changes are not a result of the plant directly sensing the this compound molecule and initiating a detoxification response. Instead, the observed shifts in gene expression are a downstream consequence of the inhibition of the acetolactate synthase (ALS) enzyme. biorxiv.orgnih.gov When this compound inhibits ALS, it disrupts the biosynthesis of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine. biorxiv.orgmdpi.com This disruption in amino acid metabolism is the primary trigger for the widespread transcriptomic changes. biorxiv.orgnih.govresearchgate.net

Studies on the liverwort Marchantia polymorpha have been pivotal in elucidating this mechanism. When wild-type plants are treated with this compound, they exhibit a significant change in their transcriptome. However, in mutant plants possessing a this compound-resistant form of ALS, the same herbicide treatment does not induce these transcriptomic changes. biorxiv.orgnih.govbiorxiv.org This demonstrates that the inhibition of a sensitive ALS enzyme is a prerequisite for the transcriptional response. biorxiv.orgnih.govresearchgate.net

The transcriptomic response to this compound is characterized by the differential expression of a multitude of genes. For example, in Marchantia polymorpha, treatment with this compound leads to significant changes in gene expression. biorxiv.org Gene Ontology (GO) analysis of the differentially expressed genes reveals a significant enrichment of terms associated with BCAA biosynthesis and metabolism. biorxiv.org This suggests that the plant attempts to compensate for the blockage in the BCAA pathway by upregulating the genes involved in it. biorxiv.org

In Arabidopsis thaliana, the activity of certain promoters, such as the maize In2-2 promoter, can be induced by this compound. nih.govoup.com This induction is correlated with the inhibition of ALS activity, further supporting the link between the enzymatic inhibition and changes in gene expression. nih.govoup.com Similarly, in Kochia scoparia, the expression of the KsALS gene was observed to be upregulated following this compound treatment. scirp.org

The transcriptomic changes are not limited to the BCAA synthesis pathway. The inhibition of ALS can have broader physiological impacts, leading to changes in other amino acid pathways and carbon metabolism. biorxiv.orgscirp.org For instance, in Kochia scoparia, the expression of RuBisCO, a key enzyme in carbon fixation, was upregulated after this compound treatment, which is thought to be a consequence of the effect of ALS-inhibitors on carbon metabolism. scirp.org

Table 1: Differentially Expressed Genes in Marchantia polymorpha in Response to this compound Treatment

| Time Point | Upregulated Genes | Downregulated Genes | Total Differentially Expressed Genes |

| 6 hours | 136 | 63 | 199 |

| 36 hours | 118 | 98 | 216 |

| 48 hours | 114 | 100 | 214 |

| Data derived from studies on this compound-treated Marchantia polymorpha, indicating the number of genes with significantly altered expression at different time points after treatment. The changes are contingent on the inhibition of the acetolactate synthase (ALS) enzyme. biorxiv.org |

**Table 2: Gene Ontology (GO) Term Enrichment in this compound-Treated *Marchantia polymorpha***

| Time Point | Enriched GO Term | p-value |

| 6 hours | Branched-chain amino acid biosynthesis | < 1.10-6 |

| 6 hours | Branched-chain amino acid metabolism | < 1.10-7 |

| 36 hours | Branched-chain amino acid biosynthesis | < 0.001 |

| 36 hours | Branched-chain amino acid metabolism | < 1.10-5 |

| 48 hours | Branched-chain amino acid biosynthesis | < 1.10-4 |

| 48 hours | Branched-chain amino acid metabolism | < 1.10-5 |

| This table highlights the significant enrichment of GO terms related to branched-chain amino acid pathways at various time points following this compound treatment, underscoring the targeted impact of the herbicide. biorxiv.org |

Environmental Fate and Behavior in Agroecosystems

Soil Dynamics and Persistence

The persistence of chlorsulfuron (B1668881) in soil, often measured by its degradation half-life (DT50), is highly variable and influenced by several key factors. Reported half-lives in soil environments can range from as short as 14 days to as long as 320 days. epa.gov This wide range highlights the importance of local soil and environmental conditions in determining the herbicide's fate.

Soil pH is a primary determinant of this compound's degradation rate. researchgate.netbioone.org Generally, there is an inverse relationship between soil pH and the rate of degradation; as pH increases, the degradation slows down, leading to longer persistence. usda.govcambridge.org Chemical hydrolysis is a major degradation pathway for this compound and is significantly more rapid in acidic soils. researchgate.net In alkaline soils, where microbial degradation becomes the dominant pathway, the process is much slower. researchgate.nethchforum.com

Research has consistently demonstrated this pH dependency. For instance, one study reported a this compound half-life of 1.9 weeks in a soil with a pH of 5.6, which increased to 12.5 weeks in a soil with a pH of 8.0. researchgate.net Another study found the half-life to be 88.5 days at a pH of 6.2 and 144 days at a pH of 8.1 at a constant temperature of 20°C. usda.govcambridge.org Similarly, a half-life of 22 days was observed in soil with a pH of 5.6, extending to 124 days at a pH of 7.4. researchgate.net The U.S. Environmental Protection Agency (EPA) notes that hydrolysis is only a significant degradation mechanism in acidic environments, with a half-life of 23 days at pH 5, while it is stable to hydrolysis at neutral to high pH. epa.gov This increased persistence in alkaline soils raises the risk of residue carry-over, which can affect subsequent sensitive crops. researchgate.netagriculture.vic.gov.au

Table 1: Effect of Soil pH on this compound Degradation Half-Life

| Soil pH | Half-Life (Days) | Temperature (°C) | Reference |

| 5.6 | 22 | Not Specified | researchgate.net |

| 5.7 | 22-38 | 10-30 | researchgate.net |

| 6.2 | 88.5 | 20 | usda.govcambridge.org |

| 7.1 | 56 | Not Specified | researchgate.net |

| 7.4 | 124 | Not Specified | researchgate.net |

| 7.7 | 135.8 | 20 | usda.gov |

| 8.0 | 87.5 (12.5 weeks) | Not Specified | researchgate.net |

| 8.1 | 144 | 20 | usda.govcambridge.org |

This table is interactive. You can sort the columns by clicking on the headers.

Soil temperature and moisture are also critical factors influencing the degradation rate of this compound. epa.govere.ac.cn Higher temperatures generally accelerate degradation. usda.govresearchgate.net One study found that the half-life of this compound decreased by 0.8 days for each degree Celsius increase in temperature between 10°C and 30°C. researchgate.net Another investigation reported a half-life of 229 days at 10°C, which decreased to 62.5 days at 40°C in a soil with a pH of 7.7 and 75% field capacity moisture. usda.govcambridge.org

The effect of soil moisture is also significant, with higher moisture content generally leading to faster degradation. ere.ac.cn However, the influence of temperature is often considered more dominant than that of soil moisture. researchgate.net In a study on a sandy loam soil, this compound half-lives ranged from 22 to 38 days under various controlled temperature (10-30°C) and soil moisture (40-80% of maximum water-holding capacity) conditions. researchgate.net In field conditions, the half-life was even shorter, at 13 days, likely due to the combined effects of fluctuating temperature, moisture, and microbial activity. researchgate.net

Table 2: Influence of Soil Temperature and Moisture on this compound Half-Life (pH 7.7)

| Temperature (°C) | Moisture Content (% Field Capacity) | Half-Life (Days) | Reference |

| 10 | 75 | 229 | usda.govcambridge.org |

| 20 | Not Specified | 135.8 | usda.gov |

| 40 | 75 | 62.5 | usda.govcambridge.org |

This table is interactive. You can sort the columns by clicking on the headers.

Soil organic matter (SOM) and soil texture play a crucial role in the persistence of this compound through their influence on adsorption. epa.govresearchgate.net Higher organic matter content is positively correlated with this compound adsorption. bioone.orgubbcluj.rojournaljeai.com This increased adsorption can lead to reduced availability of the herbicide for degradation, potentially increasing its persistence. purdue.edu However, fertile soils rich in organic matter may also promote faster microbial degradation. purdue.edu

Soil texture, specifically the clay content, also affects this compound behavior. Adsorption of this compound tends to increase with higher clay content. ubbcluj.rodergipark.org.tr Conversely, this compound adsorption to clay particles is considered low. usda.gov The interplay between organic matter, clay content, and pH ultimately determines the extent of adsorption and, consequently, persistence. researchgate.netubbcluj.ro For instance, in acidic soils with high organic matter (7.3%), this compound has been observed to degrade rapidly. researchgate.net

The adsorption of this compound to soil particles is generally low, a characteristic that influences its mobility and availability for plant uptake and degradation. usda.govcambridge.org Adsorption is inversely related to soil pH; as pH increases, the this compound molecule becomes more anionic, leading to repulsion from negatively charged soil colloids and thus lower adsorption. researchgate.netcambridge.org Conversely, adsorption is positively correlated with organic matter and clay content. ubbcluj.rojournaljeai.com

Studies using Freundlich isotherms, which describe non-ideal and reversible adsorption, have shown that these models can effectively characterize this compound sorption. ubbcluj.rojournaljeai.com The Freundlich adsorption coefficient (Kf) values have been reported to range from 0.46 to 0.75 in various wheat-growing soils. journaljeai.com The adsorption distribution coefficient (Kd), which indicates the extent of interaction between this compound and soil particles, has been found to be low, with values in the range of 8.2 to 23.0 µg/ml in one study. ubbcluj.ro

Desorption, the release of adsorbed this compound back into the soil solution, is also a critical process. Hysteresis, where desorption is not simply the reverse of adsorption, has been observed in some soils, indicating that sorbed this compound is not easily released. journaljeai.com This can contribute to its persistence and potential for carryover effects on subsequent crops. journaljeai.com

This compound is considered to have a high potential for mobility and leaching in soil, particularly in soils with high pH and low organic matter content. epa.govjournaljeai.comusda.gov Its mobility is enhanced in alkaline soils where it exists predominantly in its anionic form, which is more water-soluble and less adsorbed to soil particles. hchforum.com Consequently, the risk of this compound leaching into lower soil profiles and potentially contaminating groundwater is greater in alkaline conditions. hchforum.comresearchgate.net

Conversely, in acidic soils (pH less than 6), this compound is more strongly adsorbed, which reduces its mobility and leaching potential. hchforum.comusda.gov Field studies have shown that this compound can move to significant depths in the soil profile, especially under conditions of high rainfall. researchgate.net However, in some cases, residues have been found to be confined to the upper soil layers (e.g., 0-30 cm), particularly when applied in seasons with low rainfall, limiting downward movement. researchgate.netpublish.csiro.au The use of controlled-release formulations has been explored as a method to reduce the mobility and leaching of this compound in calcareous soils. nih.gov

The long-term use of this compound has raised concerns about the potential for residue accumulation in agricultural soils. publish.csiro.au However, studies in regions with a history of repeated applications have not found significant evidence of accumulation. publish.csiro.au In one such study in southern Queensland, Australia, where this compound had been applied 6 to 14 times over 7 to 14 years, less than 3% of the total applied amount was detected in the soil 6 to 12 months after the last application. publish.csiro.au Residue concentrations were generally low in the surface soil (≤0.7 ng/g) and even lower at greater depths (≤0.3 ng/g). publish.csiro.au

While widespread accumulation may not be a major issue, the persistence of phytotoxic residues within a single growing season or into the next is a recognized concern. agriculture.vic.gov.aujournaljeai.com The persistence of even low concentrations of this compound can be sufficient to injure sensitive rotational crops. agriculture.vic.gov.au The rate of dissipation and the amount of residue remaining are influenced by the initial application rate, soil type, and climatic conditions over the season. researchgate.net For example, after 21 days, this compound residues in one study were found to be between 20% and 70% of the initial concentrations applied. cambridge.org

Persistence in Aquatic Systems

Atmospheric Transport and Spray Drift Studies

The atmospheric transport of this compound, primarily through spray drift, is a significant factor in its environmental fate following application. Spray drift is the movement of pesticide droplets through the air away from the intended target area during application. fas.scot While this compound is considered non-volatile, minimizing its potential for vapor drift, it can be transported off-target as liquid droplets or bound to windblown soil particles. alligare.comherts.ac.ukherbiguide.com.au The extent of this movement is influenced by a complex interplay of meteorological conditions, application techniques, and the physical characteristics of the spray itself. fas.scot

Research has documented the potential for both localized drift and long-range atmospheric transport of this compound. tandfonline.comacs.org Studies utilizing sentinel plants have detected this compound drift up to 500 meters from the point of release, with effective movement causing significant injury to sensitive plants observed at 10 meters. tandfonline.com Furthermore, this compound has been identified among currently used pesticides prone to long-range atmospheric transport, with detections in remote polar regions, suggesting its potential for continental-scale dispersal. acs.org

Detailed research findings highlight the critical factors that must be managed to minimize off-target movement.

Detailed Research Findings:

Several factors have been identified as critical in influencing the atmospheric transport and spray drift of herbicides like this compound. These can be broadly categorized into spray characteristics, weather conditions, and application methods.

Droplet Size: The size of the spray droplet is one of the most effective factors in reducing drift potential. epa.gov Larger, heavier droplets are less susceptible to wind and fall more quickly to the target, while smaller, lighter droplets (<150-200 microns) can remain suspended in the air and be carried off-target. fas.scotepa.govmssoy.org The use of high-flow rate nozzles and lower spray pressures can help produce larger droplets. epa.gov

Meteorological Conditions:

Wind: Drift potential increases with wind speed. alligare.com Applications should be avoided during gusty conditions or in very low wind (less than 3 mph), as the latter can be indicative of a temperature inversion and variable wind direction. epa.gov

Temperature and Humidity: Hot and dry conditions increase the evaporation of water from spray droplets, making them smaller, lighter, and more prone to drift. alligare.comepa.govmssoy.org Applying larger droplets can help mitigate these effects. alligare.com

Temperature Inversions: These conditions, where a layer of cool, dense air is trapped below a layer of warm air, result in high drift potential. alligare.com Spray can become suspended in the stable, cool air and move laterally in a concentrated cloud over long distances. alligare.com

Application Equipment and Technique:

Boom Height: Minimizing the height of the spray boom reduces the time droplets are exposed to wind. fas.scotmssoy.org For ground equipment, the boom should be set at the lowest height that still provides uniform coverage. alligare.comepa.gov For aerial applications, releasing the spray more than 10 feet above the crop canopy increases drift potential. alligare.comepa.gov

Sprayer Speed: Increasing forward speed can increase air turbulence, which contributes to drift. fas.scot

Nozzles: The choice of nozzle can significantly affect droplet size distribution. mst.dk

Studies specifically investigating this compound have provided quantitative data on its movement. In one field study, this compound deposition on glass plates placed in the drift zone (1 meter or more from the spray track) was less than 5% of the nominal field rate. mst.dk Another study using bean plants as biomonitors found that chlorotic spots could be induced by exposure to this compound-containing aerosols from a 50 ppb solution. tandfonline.com Research has also noted that wind erosion can move this compound off-site, as the herbicide has the potential to adhere to soil particles. alligare.com

The following tables summarize the key factors influencing spray drift and specific research findings related to this compound.

Table 1: Factors Influencing Herbicide Spray Drift

| Factor Category | Specific Factor | Impact on Drift Potential | Mitigation Strategy |

|---|---|---|---|

| Spray Characteristics | Droplet Size | Smaller droplets (<150-200 microns) significantly increase drift potential. epa.govmssoy.org | Use nozzles and pressure settings that produce the largest effective droplet size. epa.govrainbowbrown.co.nz |

| Spray Volume | Higher spray volumes can facilitate the use of larger droplets. alligare.com | Use the highest practical spray volume for the application. alligare.com | |

| Weather Conditions | Wind Speed | Drift potential generally increases with wind speed. alligare.com | Avoid spraying in winds over 10 mph or in gusty conditions. epa.gov |

| Temperature & Humidity | High temperatures and low humidity increase droplet evaporation, creating smaller, drift-prone droplets. epa.govmssoy.org | Use larger droplets to reduce the effects of evaporation in hot, dry conditions. alligare.com | |

| Temperature Inversion | High drift potential due to lateral air movement of suspended droplets. alligare.com | Avoid applications during temperature inversions. alligare.comrainbowbrown.co.nz | |

| Application Technique | Boom/Release Height | Higher release height increases the distance and time for droplets to drift. fas.scotalligare.com | Use the lowest boom height compatible with uniform coverage. alligare.comepa.gov |

| Sprayer Speed | High speeds increase air turbulence, enhancing drift. fas.scot | Maintain a steady and appropriate forward speed. fas.scot |

Table 2: Selected Research Findings on this compound Drift

| Research Focus | Key Finding | Source |

|---|---|---|

| Deposition Measurement | This compound deposition in the drift zone (≥1 m from sprayer) was less than 5% of the nominal field rate. mst.dk | mst.dk |

| Biomonitoring | Using sentinel bean plants, drift could be detected up to 500 m from the spray release point. tandfonline.com | tandfonline.com |

| Biomonitoring | Injury to sensitive bean plants from drifting aerosols was effective at a distance of 10 m. tandfonline.com | tandfonline.com |

| Long-Range Transport | This compound was identified as a pesticide prone to long-range atmospheric transport in a European-wide atmospheric study. acs.org | acs.org |

| Off-target Effects | In unstable air, this compound drift could pose a risk to non-target plants. iupac.org | iupac.org |

Herbicide Resistance in Weeds

Mechanisms of Resistance Development

Weeds have evolved two primary types of mechanisms to withstand the effects of chlorsulfuron (B1668881): target-site resistance (TSR) and non-target-site resistance (NTSR). biorxiv.org

Target-site resistance (TSR) is the most common mechanism of resistance to ALS-inhibiting herbicides like this compound. nih.govresearchgate.net It arises from specific mutations in the gene encoding the acetolactate synthase (ALS) enzyme, the herbicide's target. nih.govfrontiersin.org These mutations result in an altered ALS enzyme structure, which reduces the binding affinity of the this compound molecule to the enzyme's active site. biorxiv.org Consequently, the enzyme can continue to function and produce essential branched-chain amino acids, even in the presence of the herbicide. mdpi.com

Research has identified several key amino acid substitutions in the ALS protein that confer resistance. These mutations often occur at highly conserved domains within the ALS gene. researchgate.netmdpi.com Crystal structure analysis of the Arabidopsis thaliana ALS enzyme has shown that these substitutions alter the shape of the channel leading to the active site, effectively blocking the herbicide's access. biorxiv.org High levels of resistance are typical for mutations that directly alter the binding of the herbicide to its target. biorxiv.org

Mutations at positions Proline-197 (Pro-197) and Tryptophan-574 (Trp-574) are among the most frequently reported. researchgate.netmdpi.com For instance, substitutions of Pro-197 with amino acids such as Threonine, Serine, or Leucine have been documented in resistant populations of Kochia scoparia and Sinapis arvensis. frontiersin.orgresearchgate.net Similarly, a change from Trp-574 to Leucine has been identified in resistant Conyza canadensis individuals. researchgate.net While a mutation at Pro-197 primarily confers resistance to sulfonylurea herbicides, a mutation at Trp-574 can provide broader resistance to both sulfonylureas and imidazolinones. mdpi.com

Table 1: Examples of ALS Gene Mutations Conferring Resistance to this compound in Various Weed Species

| Weed Species | Original Amino Acid & Position | Substituted Amino Acid | Reference |

|---|---|---|---|

| Sinapis arvensis (Wild Mustard) | Proline-197 | Serine | frontiersin.org |

| Sinapis arvensis (Wild Mustard) | Proline-197 | Threonine | frontiersin.org |

| Kochia scoparia (Kochia) | Proline-197 | Threonine | researchgate.net |

| Kochia scoparia (Kochia) | Tryptophan-574 | Leucine | researchgate.net |

| Apera spica-venti (Loose Silky-bent) | Proline-197 | Serine or Threonine | plantprotection.pl |

| Apera spica-venti (Loose Silky-bent) | Alanine-122 | Valine | plantprotection.pl |

| Solanum tuberosum (Potato - as a model) | Proline-197 | Serine | nih.gov |

Non-target-site resistance (NTSR) encompasses mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. mdpi.comresearchgate.net The most significant NTSR mechanism against this compound is enhanced metabolic detoxification. frontiersin.orghracglobal.com In this form of resistance, the weed plant can rapidly metabolize or break down the herbicide into non-toxic or less toxic compounds before it can inhibit the ALS enzyme. researchgate.net

Studies on rigid ryegrass (Lolium rigidum) have shown that resistant biotypes metabolize this compound much more quickly than susceptible biotypes. nih.govfrontiersin.org In one resistant biotype, 50% of the absorbed this compound was metabolized within just two hours, compared to only 10% in the susceptible biotype over the same period. nih.gov This rapid detoxification is a key factor in the survival of the resistant plants. The resulting metabolites are not inhibitory to the ALS enzyme, confirming that the rate of metabolism is directly responsible for the resistance. frontiersin.org

The primary enzymes responsible for the enhanced metabolism of this compound in resistant weeds are cytochrome P450 monooxygenases (P450s). hracglobal.comconicet.gov.ar P450s are a large and diverse family of enzymes that catalyze a wide range of oxidative reactions, including the hydroxylation and dealkylation of xenobiotics like herbicides. conicet.gov.arnih.govmdpi.com By adding a functional group to the herbicide molecule, P450s render it less phytotoxic and prepare it for further detoxification steps, such as conjugation to glucose and subsequent transport into the vacuole where it is sequestered away from its target site. conicet.gov.arresearchgate.net

The involvement of P450s in this compound resistance is often demonstrated through indirect evidence using P450 inhibitors. For instance, applying known P450 inhibitors like malathion (B1675926) can often reverse the resistance, making the resistant weed population susceptible to the herbicide again. nih.govfrontiersin.orguwa.edu.au This confirms that the resistance mechanism is reliant on the activity of these metabolic enzymes. In some cases, the genetic control of P450-mediated resistance has been found to be endowed by two additive, dominant genes. nih.gov

Table 2: Comparison of Target-Site vs. Non-Target-Site Resistance

| Feature | Target-Site Resistance (TSR) | Non-Target-Site Resistance (NTSR) |

|---|---|---|

| Primary Mechanism | Alteration of the target enzyme (ALS) via gene mutation. nih.govbiorxiv.org | Enhanced detoxification of the herbicide, preventing it from reaching the target. mdpi.comresearchgate.net |

| Genetic Basis | Often conferred by a single gene mutation. researchgate.net | Can be monogenic or polygenic, making it genetically complex. researchgate.netconicet.gov.ar |

| Key Molecular Players | Acetolactate Synthase (ALS) gene. researchgate.net | Cytochrome P450s, Glutathione-S-transferases (GSTs), etc. conicet.gov.arresearchgate.net |

| Cross-Resistance | Typically confers resistance to herbicides with the same mode of action. nih.gov | Can confer unpredictable cross-resistance to herbicides with different modes of action. hracglobal.comuwa.edu.au |

Non-Target Site Resistance: Enhanced Herbicide Metabolism

Evolutionary Dynamics of this compound Resistance

The evolution of herbicide resistance in a weed population is a dynamic process governed by several factors, including the initial frequency of resistance genes, the intensity of the selection pressure, and the movement of genes via pollen and seed. uwa.edu.auerudit.org

Selection pressure is the driving force behind the evolution of resistance. grdc.com.au Each application of a herbicide like this compound kills susceptible individuals, while those with pre-existing resistance traits survive, reproduce, and pass those traits to their offspring. grdc.com.au Over time, with repeated applications of herbicides with the same mode of action, the proportion of resistant individuals in the population increases. grdc.com.au

The intensity of herbicide use is a major determinant of how quickly resistance evolves. uwa.edu.au In regions with intensive cropping systems and a heavy reliance on ALS inhibitors, the frequency of resistant biotypes has increased dramatically. For example, a 1999 survey in the Western Australian wheatbelt found that 64% of annual ryegrass populations were resistant to this compound. grdc.com.au A similar survey of wild radish (Raphanus raphanistrum) in the same region showed that the frequency of this compound-resistant populations jumped from 21% in 1999 to 54% by 2003. uwa.edu.au This rapid increase highlights the strong selection pressure exerted by the herbicide. uwa.edu.au Even the use of low herbicide doses can contribute to the evolution of resistance by allowing individuals with minor resistance traits to survive and accumulate these genes over generations. uwa.edu.au

This compound resistance is a global issue, with resistant weed populations documented on multiple continents. The distribution is often linked to specific agricultural systems where sulfonylurea herbicides have been used extensively.

Australia: Resistance is widespread, particularly in the grain-growing regions of Western Australia, New South Wales, and Queensland. uwa.edu.audpi.qld.gov.aumdpi.com High frequencies of resistance have been reported in species like Raphanus raphanistrum (wild radish), Sonchus oleraceus (common sowthistle), and Lolium rigidum (annual ryegrass). grdc.com.audpi.qld.gov.aucabidigitallibrary.org In the northern grains region, this compound resistance in sowthistle was found in 67% of populations surveyed between 2016 and 2018. dpi.qld.gov.aumdpi.com

North America: Resistance has been reported in the US Great Plains and Washington State. researchgate.netuwa.edu.au Kochia scoparia populations in Kansas have evolved resistance through mutations in the ALS gene. researchgate.net

Europe: Resistant biotypes of corn poppy (Papaver rhoeas) are a significant problem in cereal crops in southern Europe (Spain, Italy, Greece) and Great Britain. mdpi.com In Poland, this compound-resistant cornflower (Centaurea cyanus) has been identified in winter wheat fields. mdpi.com

Asia: In Turkey, biotypes of wild mustard (Sinapis arvensis) collected from wheat fields with a long history of this compound use were confirmed to be resistant due to target-site mutations. frontiersin.org

The spread of resistance is facilitated by the movement of resistant seeds and pollen, which can introduce resistance alleles into previously susceptible populations. erudit.orgcabidigitallibrary.org In wind-pollinated species like Lactuca serriola (prickly lettuce), multiple independent mutation events have been observed even within a small geographic area, indicating that resistance can evolve locally under selection pressure as well as spread from other locations. cabidigitallibrary.org

Selection Pressure and Frequency of Resistant Biotypes

Cross-Resistance and Multiple Resistance Patterns

The evolution of herbicide resistance in weed populations is a significant challenge in agriculture, and the patterns of this resistance can be complex. Resistance related to this compound often manifests as either cross-resistance or multiple resistance. montana.edu

Cross-resistance occurs when a weed biotype develops resistance to a specific herbicide and, due to the same resistance mechanism, becomes resistant to other herbicides within the same chemical class or with the same mode of action. hracglobal.com For instance, a weed population that has evolved resistance to this compound, a sulfonylurea herbicide that inhibits the acetolactate synthase (ALS) enzyme, will often exhibit resistance to other ALS-inhibiting herbicides. nzpps.org This is frequently due to a mutation at the herbicide's target site, the ALS gene. frontiersin.org Specific amino acid substitutions, such as at the Pro-197 or Trp-574 positions of the ALS enzyme, can confer broad cross-resistance to various families of ALS inhibitors, including sulfonylureas (SU), imidazolinones (IMI), and triazolopyrimidines (TP). cambridge.orgresearchgate.net

Research has documented this phenomenon in various weed species. In wild radish (Raphanus raphanistrum), populations resistant to this compound have also shown cross-resistance to imidazolinone herbicides. nih.gov Similarly, biotypes of chickweed (Stellaria media) resistant to this compound have been identified. nzpps.org Another mechanism conferring cross-resistance is enhanced herbicide metabolism, where the resistant plant can more rapidly detoxify a range of herbicides. hracglobal.com This non-target-site resistance is often mediated by enzyme systems like Cytochrome P450 monooxygenases. hracglobal.comnih.gov

Multiple resistance is a more complex scenario where a weed biotype possesses two or more distinct resistance mechanisms, enabling it to withstand herbicides from different chemical classes with different modes of action. montana.eduhracglobal.com A single population of rigid ryegrass (Lolium rigidum) in Australia was found to be resistant to this compound (ALS inhibitor, Group 2), diclofop-methyl (B104173) (ACCase inhibitor, Group 1), and trifluralin (B1683247) (microtubule assembly inhibitor, Group 3). weedscience.org An even more striking example is a kochia (Kochia scoparia) population in Kansas, which was confirmed to have evolved resistance to four distinct herbicide modes of action: ALS inhibitors (this compound), PSII inhibitors (atrazine), synthetic auxins (dicamba), and EPSPS inhibitors (glyphosate). nih.gov In this kochia population, resistance to this compound was linked to target-site mutations at Pro-197 and/or Trp-574 in the ALS gene. nih.gov

The table below details examples of weed biotypes with documented cross-resistance or multiple resistance involving this compound.

Table 1: Examples of Cross- and Multiple-Resistance Patterns in Weeds Involving this compound

| Weed Species | Resistance Pattern | Other Resistant Herbicides/Herbicide Groups | Documented Mechanism(s) |

|---|---|---|---|

| Kochia scoparia (Kochia) | Multiple Resistance | Atrazine (PSII inhibitor), Dicamba (Synthetic auxin), Glyphosate (EPSPS inhibitor) | Target-site mutations in psbA (for atrazine), ALS (Pro-197, Trp-574 for this compound), and EPSPS gene amplification (for glyphosate). nih.gov |

| Lolium rigidum (Rigid Ryegrass) | Multiple Resistance | Diclofop-methyl (ACCase inhibitor), Trifluralin (Microtubule assembly inhibitor) | Multiple mechanisms including target-site mutations and enhanced metabolic detoxification. hracglobal.comweedscience.org |

| Raphanus raphanistrum (Wild Radish) | Cross-Resistance | Imidazolinones (e.g., imazapic (B1663560) + imazapyr), Triazolopyrimidines (e.g., metosulam) | Target-site mutations in the ALS gene (e.g., Pro-197, Asp-376-Glu, Trp-574-Leu). cambridge.orgnih.gov |

| Alopecurus myosuroides (Black-grass) | Cross-Resistance | Herbicides from various classes | Enhanced rates of herbicide metabolism via Cytochrome P450 enzymes. nih.gov |

Management Strategies for Resistance Mitigation

A primary strategy to mitigate and manage this compound resistance is the integration of herbicides with different molecular targets (modes of action) into a comprehensive weed control program. alligare.com Relying continuously on a single herbicide mode of action, such as ALS inhibition, exerts high selection pressure, rapidly leading to the dominance of resistant biotypes. weedsmart.org.aumsuextension.org By rotating herbicides or using tank mixtures with different mechanisms, the selection pressure on any single target is reduced, delaying the evolution of resistance. montana.edugenfarm.com.au

This approach requires a strategic rotation of crops, which facilitates the rotation of different herbicide chemistries. nzpps.orgweedsmart.org.au For instance, in a cereal-based system where this compound is common, rotating to a broadleaf crop allows for the use of grass-specific herbicides (e.g., ACCase inhibitors, Group 1) or other broadleaf herbicides that are not ALS inhibitors. nzpps.org

Research has demonstrated the efficacy of specific herbicide rotations and mixtures for controlling this compound-resistant weed populations. A study on silky bent grass (Apera spica-venti) resistant to sulfonylureas found that several rotation schemes were highly effective. plantprotection.pl These included sequences that alternated or combined ALS inhibitors with herbicides from other groups, such as substituted ureas, chloroacetamides, quinoline (B57606) carboxylic acids, and thiocarbamates. plantprotection.pl Similarly, studies have investigated the joint action of mixing this compound with herbicides from different molecular target groups, such as pendimethalin (B1679228) (microtubule assembly inhibitor) and pretilachlor (B132322) (VLCFA inhibitor), with results showing potential for synergistic or additive activity that can help manage resistance. nih.govresearchgate.net

The following table provides examples of herbicide rotations utilizing diverse molecular targets to manage weeds in systems where this compound resistance is a concern.

Table 2: Example Herbicide Rotations with Diverse Molecular Targets for this compound Resistance Management

| Year/Season | Crop | Herbicide Program Example | Herbicide Group(s) (Mode of Action) |

|---|---|---|---|

| Year 1 | Winter Wheat | This compound + Isoproturon | Group 2 (ALS inhibitor) + Group 5 (PSII inhibitor) |

| Year 2 | Winter Rape | Ethametsulfuron + Metazachlor + Quinmerac | Group 2 (ALS inhibitor) + Group 15 (VLCFA inhibitor) + Group 4 (Synthetic auxin) |

| Year 3 | Winter Wheat | This compound + Isoproturon | Group 2 (ALS inhibitor) + Group 5 (PSII inhibitor) |

| Year 1 | Winter Wheat | Prosulfocarb + Diflufenican | Group 15 (VLCFA inhibitor) + Group 12 (PDS inhibitor) |

| Year 2 | Winter Rape | Ethametsulfuron + Quizalofop-p-ethyl | Group 2 (ALS inhibitor) + Group 1 (ACCase inhibitor) |

| Year 3 | Winter Wheat | Prosulfocarb + Diflufenican | Group 15 (VLCFA inhibitor) + Group 12 (PDS inhibitor) |

| Year 1 | Barley | Trifluralin (pre-emergence) | Group 3 (Microtubule assembly inhibitor) |

| Year 2 | Peas | Terbuthylazine | Group 5 (PSII inhibitor) |

| Year 3 | Wheat | Bromoxynil or MCPA | Group 6 (PSII inhibitor) or Group 4 (Synthetic auxin) |

Data sourced from studies on controlling resistant Apera spica-venti and general management principles. nzpps.orgplantprotection.pl

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 2,4-D |

| Atrazine |

| Bromoxynil |

| This compound |

| Cloransulam-methyl |

| Dicamba |

| Diclofop-methyl |

| Diflufenican |

| Ethametsulfuron |

| Fenoxaprop-P-ethyl |

| Flufenacet |

| Fluroxypyr |

| Glyphosate |

| Haloxyfop |

| Imazapic |

| Imazapyr |

| Imazethapyr |

| Iodosulfuron |

| Isoproturon |

| MCPA |

| Metazachlor |

| Metosulam |

| Metsulfuron-methyl |

| Pendimethalin |

| Pretilachlor |

| Prosulfocarb |

| Pyroxsulam |

| Quinmerac |

| Quizalofop-p-ethyl |

| Sethoxydim |

| Terbuthylazine |

| Thifensulfuron |

| Tri-allate |

| Tribenuron |

Ecological Impact and Non Target Organism Studies

Effects on Non-Target Plant Species

The high phytotoxic activity of chlorsulfuron (B1668881), even at low concentrations, can lead to unintended consequences for non-target plant species, including those in aquatic environments and subsequent crops in agricultural rotations.

Research has highlighted the susceptibility of some aquatic macrophytes to this compound. One such species, the ecologically significant sago pondweed (Potamogeton pectinatus), which serves as a food source for various wildlife, has demonstrated sensitivity to low concentrations of this herbicide. nih.gov

A controlled study exposed P. pectinatus to varying levels of this compound, revealing significant adverse effects on its growth. nih.gov Even at a concentration of 0.25 parts per billion (ppb), plants exhibited a 76% reduction in length, a 50% decrease in the number of leaves, and a 50% reduction in the number of stems when compared to control plants. nih.gov At concentrations of 0.50 ppb and higher, a 47% reduction in the length of newly produced stems was observed. nih.gov More severe impacts, including significant reductions in both wet and dry weights and increased mortality, were noted at concentrations of 1.0 ppb and greater. nih.gov

Table 1: Phytotoxic Effects of this compound on Potamogeton pectinatus

| This compound Concentration (ppb) | Effect Observed |

|---|---|

| 0.25 | 76% reduction in length, 50% reduction in leaf number, 50% reduction in stem number. nih.gov |

| ≥ 0.50 | 47% reduction in the length of new stems. nih.gov |

The persistence of this compound in the soil poses a significant challenge for crop rotation, as residues can harm sensitive subsequent crops. mdpi.comsdstate.edu The rate of this compound degradation is heavily influenced by soil pH, with breakdown being slower in alkaline soils. mdpi.comresearchgate.net This extended residual activity in high-pH soils can seriously affect crop rotation options beyond normal intervals. 4farmers.com.au Consequently, its use has been restricted in some regions to mitigate these risks. mdpi.com

Crops such as lentils, medic, sugar beet, and onions are known to be very sensitive to even extremely low concentrations of this compound. herbiguide.com.au Studies have documented that this compound residues have caused significant harm to sugar beets and that even three years after application in a wheat field, its soil residue could still endanger the growth of sensitive crops like corn and sunflower. mdpi.com The persistence of this compound in the soil has also been shown to affect the growth of sugar beet and lettuce sown approximately one year after application. mdpi.com Careful consideration of soil pH and appropriate replanting intervals is crucial to avoid injury to rotational crops. 4farmers.com.au

This compound has been shown to inhibit the growth of plant roots and interfere with the uptake of essential micronutrients. oup.comfarmtrials.com.au In wheat, this compound application has been observed to decrease root weight and root length. publish.csiro.au Specifically, it curtails the growth of fine roots (diameters ≤0.2 mm) and can completely inhibit their development with prolonged exposure. researchgate.netoup.com

This impact on root systems directly affects the plant's ability to absorb nutrients from the soil. Research has demonstrated that this compound can decrease the uptake of phosphorus, particularly when phosphorus levels in the soil are already low. publish.csiro.au The uptake of potassium is also diminished. publish.csiro.au Furthermore, this compound interferes with the uptake of micronutrients such as zinc, copper, and manganese. oup.compublish.csiro.au The elements, in order of decreasing sensitivity to this compound application, are phosphorus and potassium, followed by nitrogen and sulfur, and then calcium and magnesium for macro-elements, and zinc and copper, followed by manganese and iron for micro-elements. publish.csiro.au

Table 2: Impact of this compound on Wheat Genotypes

| Wheat Genotype | Effect of this compound |

|---|---|

| Excalibur (Zn-efficient) | Maintained a longer length of fine roots and greater root surface area. Reduction in net Zn uptake required 6-10 days of exposure. oup.comresearchgate.net |

| Gatcher (non-efficient) | Decreased net uptake of Cu, Mn, and Zn regardless of exposure duration. oup.comresearchgate.net |

Non-target plant species exhibit varying degrees of sensitivity to low-level exposure to this compound. Studies have examined the effects of low application rates on several plant species, revealing that even at levels significantly lower than recommended field rates, substantial impacts on yield can occur. fao.org

In one study, four different plant species—canola, smartweed, soybean, and sunflower—were exposed to this compound at rates ranging from 1 x 10⁻³ to 8 x 10⁻³ of the recommended field rates for cereal crops. fao.org this compound reduced the yield of all tested plants, with the extent of the reduction dependent on the application timing and rate. fao.org The most significant effects were observed in canola and soybean. At critical developmental stages, this compound application led to a reduction in seed yields to 8% and 1% of the controls, respectively, without causing a noticeable change in vegetative growth. fao.org These low application rates are within the range of reported herbicide drift levels, indicating a potential for severe yield reductions in some non-target crops due to drift. fao.org

Influence on Plant Root Growth and Micronutrient Uptake

Impact on Soil Microbial Communities and Activity

Soil microorganisms are fundamental to soil health and fertility, playing critical roles in nutrient cycling. Herbicides like this compound can influence these microbial communities and their activities. usda.govnih.gov Studies have shown that the effects can be transient, with some research indicating temporary decreases in soil nitrification at recommended application rates. usda.gov However, other studies have observed shifts in the composition of the soil microbial community following herbicide application. mdpi.com

The impact of this compound on soil microbial biomass, a measure of the mass of the living component of soil organic matter, has been a subject of investigation. A laboratory study on loamy sand soil revealed that this compound can significantly affect microbial biomass carbon (MBC) and microbial biomass nitrogen (MBN). researchgate.net

In this study, while the conventional field rate of this compound had no significant effect on MBC or MBN, concentrations 10 and 100 times the field rate resulted in significant decreases in both. researchgate.net Specifically, these higher doses reduced MBC and MBN by approximately 25% and 50%, respectively, within the first 10 days of incubation. researchgate.net This effect was found to be transitory at the 10-fold rate, but at the 100-fold rate, the suppression of microbial biomass was sustained even after 45 days. researchgate.net The microbial biomass C:N ratio also showed a considerable, though temporary, increase in the herbicide-treated soil, particularly at the higher application rates. researchgate.net

Table 3: Effect of this compound on Soil Microbial Biomass

| This compound Concentration | Impact on Microbial Biomass Carbon (MBC) and Nitrogen (MBN) |

|---|---|

| Field Rate (FR) | No significant effect. researchgate.net |

| 10 x Field Rate (10FR) | Significant decrease in MBC and MBN within the first 10 days; effect was transitory. researchgate.net |

Influence on Soil N-cycling Processes

This compound has been shown to affect nitrogen cycling processes in the soil, which are crucial for nutrient availability to plants. encyclopedia.pub Studies have indicated that this compound can negatively impact nitrogen mineralization and nitrogen fixation. researchgate.net The application of this compound has been found to cause a significant reduction in potential nitrification (PN) and the activity of β-1,4-N-acetylglucosaminidase (NAG), an enzyme involved in nitrogen cycling, particularly in alkaline loam soils with low organic carbon. researchgate.net This effect is more pronounced in soils where the bioavailability of the pesticide is higher. researchgate.net

Research has demonstrated that N-mineralization can decrease significantly in soil treated with this compound, with a more considerable reduction observed at higher application rates. researchgate.net For instance, a study showed that N-mineralization was significantly lower in treated soil within the first five days of incubation compared to untreated soil. researchgate.net However, some research suggests that the side effects of this compound on N-mineralization might be of little ecological significance in the long term. researchgate.net

Furthermore, this compound can interfere with symbiotic nitrogen fixation. publish.csiro.au In pot experiments with chickpeas, the presence of this compound in the soil led to reduced nodulation and nitrogen fixation. publish.csiro.au Pre-exposing rhizobia to the herbicide before inoculation reduced the number of nodules formed by 51%. publish.csiro.au This indicates that even brief exposure of rhizobial inoculants to this compound can adversely affect the formation and activity of symbiotic nitrogen-fixing nodules. publish.csiro.au Some studies have documented that sulfonylurea herbicides, including this compound, can cause a temporary decrease in processes involved in soil nitrogen cycling. soilwealth.com.au

Interactions with Soil Enzymes (e.g., Urease)

This compound can interact with and affect the activity of soil enzymes, with urease being a key enzyme of interest. Urease is vital for the hydrolysis of urea (B33335) fertilizer, and its activity is a sensitive indicator of soil health.

Molecular docking studies have predicted a strong interaction between this compound and Bacillus pasteurii urease. researchgate.net Among the pesticides studied (including nicosulfuron (B1678754) and difenoconazole), this compound was predicted to have the most favorable interaction. researchgate.net It is unique in its predicted ability to bind to the catalytic site of the urease enzyme, which is attributed to a charged region on the this compound molecule that is thought to interact electrostatically with the active site. researchgate.net Experimental studies have confirmed that the presence of this compound can significantly affect soil urease activity, suggesting an inhibitory potential.

However, the effect of this compound on urease activity can be variable. Some studies have shown that at recommended doses, this compound does not significantly perturb soil urease activity under field conditions, and its impact can be less than that of other sulfonylurea herbicides like amidosulfuron (B46393) or thifensulfuron. The impact can also be transient, with measured values returning to normal levels 30 days after treatment. Conversely, other research has demonstrated a dose-dependent inhibitory effect on urease activity. mdpi.comresearchgate.net For example, one study observed a significant decrease in urease activity in soil samples treated with this compound compared to control samples. researchgate.net

The table below summarizes findings from various studies on the interaction of this compound with soil urease.

| Study Type | Organism/System | Key Findings | Reference |

| Molecular Docking | Bacillus pasteurii urease | Predicted strong interaction; this compound proficient to bind to the catalytic site. | researchgate.net |

| Experimental | Soil microorganisms | Urease activity is highly sensitive to this compound. | |

| Field & Lab Study | Cambic chernozem soil | Normal doses did not consistently influence soil urease activity; less impact than amidosulfuron or tifensulfuron. | |

| Experimental | Chernozem soil | Urease activity decreased in treated samples, with a dose-dependent effect. | researchgate.net |

Assessment of Ecological Risk

The ecological risk of this compound is assessed by comparing its expected environmental concentrations (EECs) with the toxicity endpoints for various non-target organisms. publications.gc.ca This is often done by calculating risk quotients (RQs), which is the ratio of the EEC to the relevant effects endpoint. publications.gc.ca An RQ greater than the level of concern (LOC), which is typically 1.0, suggests a potential risk. publications.gc.capublications.gc.ca

Risk Quotients for Non-Target Plants

Risk assessments consistently show that this compound poses a risk to non-target terrestrial and aquatic plants. publications.gc.cafederalregister.gov The U.S. Environmental Protection Agency (EPA) has calculated RQs that exceed the LOC for non-target plants. publications.gc.caepa.gov

For non-target terrestrial plants, refined risk assessments looking at a range of effect levels indicate the potential for adverse effects hundreds of feet from treated fields. epa.gov RQs for terrestrial plants, considering exposure from spray drift and runoff, have been found to range from 3 to 83, and from 12 to 259 for drift without runoff, all exceeding the LOC of 1.0. publications.gc.ca In scenarios of direct spray on non-target plants, the RQs are significantly higher. blm.gov

For aquatic plants, screening-level RQs have been calculated to be between 17 and 31 for non-target and endangered/threatened species, also exceeding the LOC. publications.gc.ca Even with risk-reduction measures, the risk to non-target terrestrial and semi-aquatic plants from this compound remains a concern. publications.gc.ca

The following table presents a summary of risk quotients for non-target plants from an ecological risk assessment.

| Exposure Scenario | Receptor | Risk Quotient (RQ) Range | Level of Concern (LOC) |

| Terrestrial Drift & Runoff | Non-target Terrestrial Plants | 3 - 83 | 1.0 |

| Terrestrial Drift (No Runoff) | Non-target Terrestrial Plants | 12 - 259 | 1.0 |

| Aquatic (PRZM-EXAMS model) | Non-target Aquatic Plants | 17 - 31 | 1.0 |

| Semi-aquatic (Wetlands) | Non-target Plants | 20 - 1552 | 1.0 |

Environmental Risk Assessment Methodologies